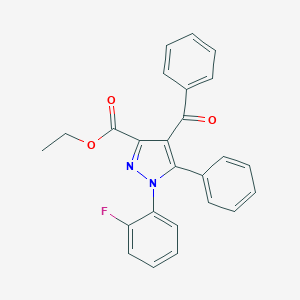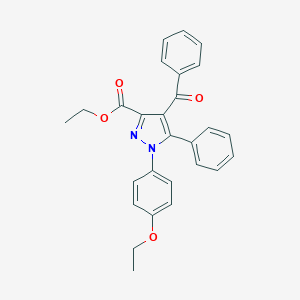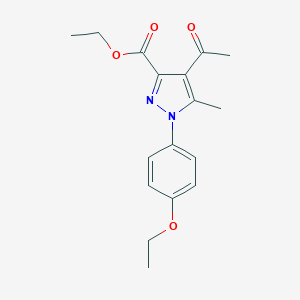![molecular formula C21H19FN4O4S B292406 3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292406.png)
3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities against various diseases.
科学的研究の応用
3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant biological activities against various diseases such as cancer, inflammation, and microbial infections. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to possess antimicrobial activities against various bacterial and fungal strains.
作用機序
The exact mechanism of action of 3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities through various pathways such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. The compound may also interact with specific molecular targets such as enzymes and receptors to elicit its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate have been studied extensively. The compound has been found to modulate various cellular processes such as cell cycle progression, DNA synthesis, and protein synthesis. It has also been shown to affect the levels of various biomolecules such as cytokines, growth factors, and enzymes. Furthermore, the compound has been found to exhibit pharmacokinetic properties such as good oral bioavailability and metabolic stability.
実験室実験の利点と制限
3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good purity and yield. The compound is also stable and can be stored for long periods without significant degradation. However, the compound has limitations such as poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetic properties. Furthermore, the compound may have some toxicity and side effects, which need to be carefully evaluated before its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the study of 3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the evaluation of the compound's efficacy and safety in preclinical and clinical studies. Furthermore, the compound's molecular targets and mechanism of action need to be elucidated to understand its biological activities fully. The compound's potential applications in various diseases such as cancer, inflammation, and microbial infections need to be explored further. Finally, the compound's structure-activity relationship needs to be studied to design more potent and selective analogs for therapeutic applications.
Conclusion:
3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a promising chemical compound that has potential therapeutic applications. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's biological activities and potential applications in various diseases.
合成法
The synthesis of 3-Ethyl 6-methyl 1-(4-fluorophenyl)-7-methyl-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves the reaction of 4-fluorobenzaldehyde, 2-thiophenecarboxylic acid, and ethyl acetoacetate with the use of a catalyst. The reaction is carried out in the presence of a solvent and at a specific temperature and pressure to obtain the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.
特性
分子式 |
C21H19FN4O4S |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
3-O-ethyl 6-O-methyl 1-(4-fluorophenyl)-7-methyl-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate |
InChI |
InChI=1S/C21H19FN4O4S/c1-4-30-20(28)18-24-26(14-9-7-13(22)8-10-14)21-23-12(2)16(19(27)29-3)17(25(18)21)15-6-5-11-31-15/h5-11,17H,4H2,1-3H3 |
InChIキー |
IUBDUFWHBLHWHU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=C(C=C4)F |
正規SMILES |
CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-ethoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292337.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292339.png)
![3-imino-4-{5-methyl-2-[(1-methylethylidene)amino]phenyl}dihydro-2(3H)-furanone](/img/structure/B292340.png)
![8-(3-chlorophenyl)-6,7-dimethyl-8H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B292341.png)
![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292342.png)
![2-(4-methylphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292343.png)
![3,4-dimethyl-2-(4-methylphenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292345.png)
![2-(3-methoxyphenyl)-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292346.png)